Palmitoyl Tetrapeptide-3/7

Description

Contextualization within Bioactive Peptides Research

Bioactive peptides, short chains of amino acids, are at the forefront of dermatological research due to their ability to elicit specific biological responses. oregonstate.edu These peptides can be derived from natural sources or synthesized to target various physiological processes, including collagen synthesis, inflammation modulation, and tissue regeneration. nih.govnih.gov The scientific exploration of bioactive peptides is a burgeoning field, offering potential alternatives to conventional therapies by targeting specific cellular pathways to promote skin repair and renewal. nih.govjddonline.com Research has demonstrated that these peptides can influence the production of extracellular matrix proteins like collagen and elastin (B1584352), which are crucial for maintaining the skin's structural integrity. jddonline.com

Nomenclature and Structural Characteristics of Palmitoyl (B13399708) Tetrapeptide-3/7

Formerly known as Palmitoyl Tetrapeptide-3, the compound is now officially recognized by its INCI (International Nomenclature of Cosmetic Ingredients) name, Palmitoyl Tetrapeptide-7. avenalab.comnih.gov This name reflects its composition as a tetrapeptide linked to palmitic acid.

Amino Acid Sequence (Glycine-Glutamine-Proline-Arginine) and Palmitic Acid Conjugation

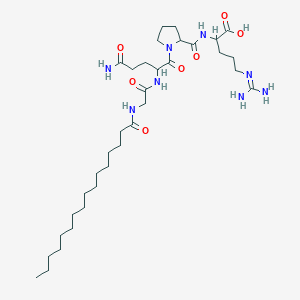

Palmitoyl Tetrapeptide-7 is a synthetic compound composed of a four-amino-acid sequence: Glycine-Glutamine-Proline-Arginine (GQPR). avenalab.comdrwhitneybowebeauty.comdrugbank.com This specific sequence is a fragment of the immunoglobulin G protein. drwhitneybowebeauty.com

A key structural feature of this peptide is its conjugation with palmitic acid, a common saturated fatty acid. drwhitneybowebeauty.comresearchgate.net This process, known as palmitoylation, involves attaching the fatty acid to the peptide chain. nih.govmdpi.com This modification is crucial as it increases the lipophilicity of the peptide, which is theorized to enhance its stability and ability to interact with the lipid-rich layers of the skin. nih.govmdpi.comindiablooms.comresearchgate.net The hydrophilic nature of peptides can otherwise limit their penetration through the skin's outer layer. oregonstate.eduresearchgate.net

Classification as a Matrikine Peptide

Palmitoyl Tetrapeptide-7 is classified as a matrikine. dermatologytimes.comresearchgate.net Matrikines are small peptides derived from the breakdown of extracellular matrix (ECM) proteins, such as collagen and elastin. oup.comoup.com These fragments are not merely inert byproducts; instead, they act as signaling molecules that can regulate cell activities, including tissue repair. oup.comoup.com Research into matrikines has shown their potential to activate regenerative mechanisms in the skin. dermatologytimes.com The study of these peptides is a significant area of interest in understanding and potentially influencing the processes of skin aging and repair. researchgate.netoup.comnih.gov

Distinction and Co-occurrence with Palmitoyl Tripeptide-1 (Matrixyl 3000)

In the context of commercial applications and research, Palmitoyl Tetrapeptide-7 is frequently found in combination with another peptide, Palmitoyl Tripeptide-1. drwhitneybowebeauty.comtheordinary.cominci.guide This specific blend is trademarked as Matrixyl 3000. theordinary.commedium.compaulaschoice.fr

Palmitoyl Tripeptide-1 is a three-amino-acid peptide (GHK) also conjugated with palmitic acid. drwhitneybowebeauty.comincidecoder.com It is a fragment of type I collagen. drwhitneybowebeauty.comincidecoder.com The two peptides, Palmitoyl Tetrapeptide-7 and Palmitoyl Tripeptide-1, are believed to work synergistically. drwhitneybowebeauty.comincidecoder.comkerton-industry.com While distinct in their amino acid sequences and origins (immunoglobulin G vs. collagen), their combined use in research and formulations is a key aspect of their scientific investigation. drwhitneybowebeauty.cominci.guide This co-occurrence is central to many studies evaluating their effects on skin. incidecoder.comverifiedmarketresearch.comclarins.com.au

Historical Development and Research Trajectory of Palmitoyl Tetrapeptide-3/7 Studies

The scientific interest in peptides for skincare applications began to gain momentum in the 1980s, with a significant surge in the early 2000s. mdpi.comresearchgate.net Palmitoyl Tetrapeptide-7, initially known as Palmitoyl Tetrapeptide-3, emerged from this wave of research. avenalab.comnih.gov It was developed by the supplier Sederma as part of the Matrixyl 3000 complex. medium.com

Early research focused on the potential of matrikines to influence the skin's extracellular matrix. The development of synthetic peptides like Palmitoyl Tetrapeptide-7 was driven by the hypothesis that these molecules could mimic natural biological signals to support skin structure. medium.com A significant aspect of its research history is its combination with Palmitoyl Tripeptide-1. Studies often evaluate the synergistic effects of this blend rather than Palmitoyl Tetrapeptide-7 in isolation. inci.guidekerton-industry.comulprospector.com The renaming from "Palmitoyl Tetrapeptide-3" to "Palmitoyl Tetrapeptide-7" was a move to provide greater clarity and distinction in scientific and commercial literature. incidecoder.com Current and ongoing research continues to explore the mechanisms of action, with studies investigating its influence on inflammatory pathways and cellular signaling. indiablooms.comnih.govchemicalbook.comresearchgate.netneherald.com

Properties

IUPAC Name |

2-[[1-[5-amino-2-[[2-(hexadecanoylamino)acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62N8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(44)39-24-30(45)40-25(20-21-28(35)43)32(47)42-23-16-18-27(42)31(46)41-26(33(48)49)17-15-22-38-34(36)37/h25-27H,2-24H2,1H3,(H2,35,43)(H,39,44)(H,40,45)(H,41,46)(H,48,49)(H4,36,37,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRKJQSLKLYWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Biology and Synthesis of Palmitoyl Tetrapeptide 3/7

Synthetic Methodologies for Palmitoyl (B13399708) Tetrapeptide-3/7 Production

The creation of Palmitoyl Tetrapeptide-3 and Palmitoyl Tetrapeptide-7 relies on established and precise chemical techniques. These methods are designed to build the peptide backbone and then attach the lipid component, ensuring a high-purity final product.

Stepwise Peptide Synthesis Techniques

The foundational method for producing the peptide portion of these molecules is Solid-Phase Peptide Synthesis (SPPS) . This technique, pioneered by R. Bruce Merrifield, allows for the controlled, stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.compowdersystems.com This process simplifies purification by allowing excess reagents and byproducts to be washed away after each step. bachem.com

The general cycle of SPPS involves:

Attachment of the first amino acid: The C-terminal amino acid of the desired peptide is covalently bonded to the solid resin. powdersystems.com

Deprotection: The N-terminal protecting group (commonly Fmoc) of the attached amino acid is removed. powdersystems.compeptide.com

Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing chain. powdersystems.compeptide.com

Washing: The resin is thoroughly washed to remove any unreacted reagents and byproducts. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. For Palmitoyl Tetrapeptide-7, the sequence is Glycine-Glutamine-Proline-Arginine (GQPR). specialchem.comgoogle.com Once the peptide chain is complete, it is cleaved from the resin support. ontosight.ai

| Step | Description | Key Reagents/Components |

|---|---|---|

| Resin Swelling | The solid support (resin) is swelled in a suitable solvent to allow for efficient reaction kinetics. | Resin (e.g., Rink Amide, Wang), N,N-dimethylformamide (DMF) peptide.com |

| Amino Acid Coupling | Sequential addition of N-terminally protected amino acids to the growing peptide chain. | Fmoc-protected amino acids, coupling agents (e.g., HBTU, DIC) powdersystems.compeptide.com |

| Deprotection | Removal of the temporary N-terminal protecting group (Fmoc) to allow for the next coupling reaction. | Piperidine in DMF peptide.com |

| Cleavage | Release of the synthesized peptide from the solid support. | Trifluoroacetic acid (TFA) powdersystems.com |

Specificity of Palmitoylation in Peptide Derivatization

Palmitoylation is the process of covalently attaching palmitic acid, a 16-carbon fatty acid, to the peptide. This can be achieved in a few ways. One common method involves reacting the fully assembled peptide with palmitic acid after it has been cleaved from the resin. specialchem.com Another approach is to couple palmitic acid directly to the N-terminus of the peptide while it is still on the resin. researchgate.net

The specificity of this reaction is crucial. N-palmitoylation, the attachment of the palmitoyl group to the N-terminal amino group of the peptide, is a common strategy for these cosmetic peptides. researchgate.net This process increases the hydrophobicity of the peptide. wikipedia.orglifetein.com In some biological contexts, palmitoylation can also occur on the side chains of specific amino acids like cysteine (S-palmitoylation) or serine and threonine (O-palmitoylation). wikipedia.orgfrontiersin.org However, for synthetic peptides like Palmitoyl Tetrapeptide-3/7, N-terminal palmitoylation is the intended modification. It's important to control the reaction conditions to prevent unwanted side reactions, such as the migration of the palmitoyl group. nih.gov

Functional Implications of Palmitoylation

The addition of the palmitoyl group is not merely a structural change; it has profound effects on the peptide's biological behavior. This modification is a key strategy to enhance the efficacy of peptide-based active ingredients.

Impact on Peptide Stability and Resistance to Enzymatic Degradation

One of the significant challenges with using peptides in topical formulations is their susceptibility to degradation by enzymes present in the skin. Lipidation, including palmitoylation, has been shown to improve the metabolic stability of peptides. nih.govnih.gov The bulky and hydrophobic nature of the palmitoyl group can sterically hinder the approach of proteolytic enzymes, thereby protecting the peptide backbone from cleavage. This increased stability prolongs the peptide's half-life, allowing it to exert its biological effects for a longer duration. tandfonline.com Palmitoylation can also protect proteins from proteasomal degradation within cells. creative-proteomics.com

Modulation of Cellular Permeability and Bioavailability

For a cosmetic peptide to be effective, it must penetrate the outer layers of the skin to reach its target cells. Palmitoylation significantly enhances the lipophilicity of the peptide, which improves its ability to interact with and permeate the lipid-rich environment of the stratum corneum, the outermost layer of the skin. specialchem.comlifetein.com This increased hydrophobicity facilitates better membrane interaction and can lead to improved cellular uptake. lifetein.combiochempeg.com Studies have shown that lipidated peptides can more easily penetrate cell membranes, which is crucial for reaching intracellular targets. lifetein.com This enhanced permeability contributes to greater bioavailability of the peptide at its site of action. nih.govtandfonline.com

| Property | Effect of Palmitoylation | Underlying Mechanism |

|---|---|---|

| Stability | Increased resistance to enzymatic degradation nih.govnih.gov | Steric hindrance of the palmitoyl group protects the peptide from proteases. tandfonline.com |

| Cellular Permeability | Enhanced ability to cross cell membranes lifetein.combiochempeg.com | Increased lipophilicity improves interaction with the lipid bilayer of cell membranes. lifetein.com |

| Bioavailability | Improved delivery to the target site nih.govtandfonline.com | A combination of increased stability and enhanced permeability. nih.govtandfonline.com |

| Intracellular Trafficking | Influences localization to specific cellular compartments wikipedia.orgtandfonline.com | Promotes association with membranes and lipid rafts. creative-proteomics.comtandfonline.com |

Influence on Intracellular Trafficking and Protein-Protein Interactions within Broader Palmitoylation Contexts

Within a broader biological context, palmitoylation is a dynamic and reversible post-translational modification that plays a critical role in regulating protein function. frontiersin.orgnih.gov It acts as a membrane anchor, facilitating the association of proteins with cellular membranes and influencing their subcellular localization. wikipedia.orgcreative-proteomics.com Palmitoylated proteins are often directed to specific membrane microdomains, such as lipid rafts, which are important signaling hubs. creative-proteomics.comtandfonline.com

This modification can also modulate protein-protein interactions. frontiersin.orgnih.gov By bringing proteins into close proximity within the membrane, palmitoylation can facilitate the formation of signaling complexes. wikipedia.org The reversible nature of S-palmitoylation, catalyzed by specific enzymes, allows for tight regulation of these processes. frontiersin.orgnih.gov While this compound are synthetic and exogenously applied, their design leverages these fundamental principles of how palmitoylation influences molecular interactions and trafficking at the cellular level. The palmitoyl group helps the peptide to associate with cell membranes, which is a prerequisite for interacting with cell surface receptors and initiating signaling cascades. frontiersin.org

Cellular and Molecular Mechanisms of Action of Palmitoyl Tetrapeptide 3/7

Regulation of Extracellular Matrix (ECM) Homeostasis

The extracellular matrix is the intricate network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Palmitoyl (B13399708) Tetrapeptide-3/7 is understood to play a pivotal role in maintaining the delicate balance of this matrix.

Stimulation of Collagen Synthesis by Fibroblasts

Fibroblasts are the primary cells responsible for producing collagen, the most abundant protein in the skin that provides strength and structure. Palmitoyl Tetrapeptide-3 and Palmitoyl Tetrapeptide-7 are signal peptides that are thought to stimulate fibroblasts to increase the production of several types of collagen. nooance-paris.commdpi.comnih.gov Specifically, research suggests they boost the synthesis of Collagen I, III, and IV. genscript.com

The combination of Palmitoyl Tetrapeptide-3 and Palmitoyl Tetrapeptide-7, sometimes known as Matrixyl 3000, has been shown to stimulate the synthesis of type I collagen. karger.com Palmitoyl Tetrapeptide-7, in particular, is believed to encourage the regeneration of collagen fibers in the dermis by acting as a cellular messenger. innoaestheticlabs.com Studies have demonstrated that these peptides can lead to a significant increase in collagen production. researchgate.netresearchgate.net For instance, one study observed a dose-response for collagen I synthesis when cells were incubated with these peptides. cir-safety.org

| Component | Reported Action | Supporting Evidence |

| Palmitoyl Tetrapeptide-3 | Stimulates collagen synthesis. meliorabeautyshop.ee | In vitro studies show increased collagen I production. cir-safety.org |

| Palmitoyl Tetrapeptide-7 | Promotes collagen fiber regeneration. innoaestheticlabs.com | Acts as a cellular messenger to stimulate collagen synthesis. innoaestheticlabs.com |

| Matrixyl 3000 (Combination) | Synergistically enhances collagen production. nooance-paris.com | Greater collagen I synthesis than individual peptides. cir-safety.org |

Enhancement of Elastin (B1584352) Production and Dermal Fiber Reconstruction

Elastin is another critical protein in the ECM, responsible for the skin's elasticity and ability to recoil. Evidence suggests that Palmitoyl Tetrapeptide-3/7 contributes to the production of elastin and the reconstruction of dermal fibers. genscript.comspecialchem.com These peptides are thought to stimulate the synthesis of elastin in the dermis, which helps to improve skin firmness and suppleness. genscript.comcosmacon.de

The mechanism is believed to involve signaling pathways that prompt fibroblasts to not only produce more elastin but also to organize the network of collagen and elastin fibers more effectively. vprospa.com This reconstruction of the intercellular network of supporting fibers is crucial for restoring the skin's mechanical properties.

Promotion of Hyaluronic Acid and Glycosaminoglycan Synthesis

Hyaluronic acid is a key glycosaminoglycan (GAG) in the skin, renowned for its remarkable ability to retain moisture. This compound is reported to stimulate the synthesis of both hyaluronic acid and other GAGs. nooance-paris.comgenscript.commeliorabeautyshop.ee Palmitoyl Tetrapeptide-7, in particular, is thought to increase the amount of hyaluronic acid in the skin, which can help to tighten the skin by attracting moisture to the epidermis. innoaestheticlabs.comgrandingredients.com

Studies have indicated that the stimulation of hyaluronic acid synthesis by these peptides contributes to improved skin hydration and elasticity. cir-safety.orggrandingredients.com This action complements the effects on collagen and elastin, leading to a more comprehensive improvement in the skin's structural integrity and appearance.

Protective Effects against ECM Degradation

Beyond stimulating the synthesis of ECM components, this compound is also believed to offer protective effects against their degradation. genscript.com The combination of these peptides has been shown to activate multiple rebuilding pathways, which includes inhibiting the destructive matrix metalloproteinases (MMPs). genscript.com MMPs are enzymes that break down ECM proteins like collagen and elastin, and their activity can be increased by factors such as UV radiation and inflammation. By helping to inhibit these enzymes, this compound contributes to the preservation of the existing ECM. karger.com

Anti-Inflammatory Signaling Pathways

Chronic inflammation is a key contributor to the aging process, a phenomenon often referred to as "inflammaging." Palmitoyl Tetrapeptide-7 is particularly noted for its anti-inflammatory properties. researchgate.netfrontiersin.org It is believed to work by reducing the production of interleukin-6 (IL-6), a key signaling molecule that promotes inflammation. mdpi.commdpi.commedchemexpress.com

Suppression of Pro-Inflammatory Cytokine Production by Skin Cells (e.g., Interleukin-6, Interleukin-1, Interleukin-8)

Palmitoyl Tetrapeptide-7, also referred to as Palmitoyl Tetrapeptide-3, demonstrates a significant capacity to modulate the inflammatory environment of the skin by suppressing the production of key pro-inflammatory cytokines. medchemexpress.comresearchgate.net The primary mechanism involves the reduction of interleukin-6 (IL-6) secretion by skin cells. medchemexpress.comchemicalbook.comavenalab.com Interleukin-6 is a pleiotropic cytokine that acts as a central mediator of inflammation. chemicalbook.com Elevated levels of IL-6 in the skin, often exacerbated by external stressors like UV radiation, can trigger a cascade of inflammatory responses that accelerate the degradation of the extracellular matrix (ECM), contributing to the formation of wrinkles and the loss of skin firmness and elasticity. medchemexpress.comchemicalbook.comavenalab.com

Research indicates that Palmitoyl Tetrapeptide-7 can significantly inhibit the inflammatory response following exposure to stressors such as UVB radiation. medchemexpress.com In vitro studies have quantified this effect, showing a dose-dependent reduction in interleukin production. Higher concentrations of the peptide have been observed to decrease interleukin synthesis by up to 40%. avenalab.com By curbing the expression of IL-6 and potentially other pro-inflammatory messengers, Palmitoyl Tetrapeptide-7 helps to mitigate the foundational inflammatory processes that drive skin aging. chemicalbook.comg-biotec.comresearchgate.net

In Vitro Effect of Palmitoyl Tetrapeptide-7 on Pro-Inflammatory Cytokine Production

| Cytokine | Observed Effect | Reported Reduction | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Suppression of secretion | Up to 40% (dose-dependent) | avenalab.com |

Cellular Targets in Modulating Inflammatory Responses (Keratinocytes and Fibroblasts)

The primary cellular targets for Palmitoyl Tetrapeptide-7 in its anti-inflammatory action are the predominant cell types in the skin's layers: keratinocytes and fibroblasts. chemicalbook.comchemicalbook.com Keratinocytes, which constitute the majority of cells in the epidermis, and fibroblasts, located in the dermis, are key players in initiating and propagating inflammatory responses within the skin. chemicalbook.comsdu.dk These cells are responsible for producing pro-inflammatory mediators like IL-6 when stimulated by injury or environmental stress. medchemexpress.comchemicalbook.com

Palmitoyl Tetrapeptide-7 specifically acts on these cells to reduce their synthesis and secretion of IL-6. medchemexpress.comchemicalbook.com

Keratinocytes: As the main cells of the epidermis, keratinocytes form the primary barrier against environmental insults. nih.gov Their production of cytokines is a critical first step in the cutaneous inflammatory response. By targeting keratinocytes, the peptide helps to quell inflammation at its origin. medchemexpress.com

Fibroblasts: These dermal cells are fundamental to the synthesis and maintenance of the extracellular matrix, producing structural proteins like collagen and elastin. nih.govmodernaesthetics.com Inflammation can impair fibroblast function and promote the expression of matrix-degrading enzymes. The peptide's action on fibroblasts helps to preserve their matrix-producing capacity by reducing the local inflammatory signals. chemicalbook.com

Cellular Targets of Palmitoyl Tetrapeptide-7 in Inflammation Modulation

| Cell Type | Location | Role in Inflammation | Effect of Palmitoyl Tetrapeptide-7 | Reference |

|---|---|---|---|---|

| Keratinocytes | Epidermis | Produce pro-inflammatory cytokines (e.g., IL-6) in response to stress/UVB. | Reduces secretion of IL-6. | medchemexpress.comchemicalbook.com |

| Fibroblasts | Dermis | Synthesize pro-inflammatory cytokines; key to ECM production. | Reduces production of IL-6. | chemicalbook.comchemicalbook.com |

Consequences of Inflammation Reduction on ECM Integrity

The suppression of pro-inflammatory cytokines by Palmitoyl Tetrapeptide-7 has direct and beneficial consequences for the integrity of the extracellular matrix (ECM). indiablooms.com Chronic, low-grade inflammation, often termed "inflammaging," is a key driver of skin aging, primarily through the degradation of the ECM. chemicalbook.com Pro-inflammatory mediators, particularly IL-6, stimulate the production of matrix metalloproteinases (MMPs), a family of enzymes responsible for breaking down ECM components like collagen and elastin. modernaesthetics.commdpi.com

By reducing the concentration of IL-6, Palmitoyl Tetrapeptide-7 interrupts this destructive cascade. chemicalbook.comavenalab.com This action protects the essential structural proteins of the ECM from enzymatic degradation. chemicalbook.com Preserving the collagen and elastin network is crucial for maintaining the skin's structural support system, which provides firmness, resilience, and elasticity. chemicalbook.commodernaesthetics.com Consequently, the reduction of inflammation helps to slow the formation of wrinkles and other visible signs of aging, promoting a healthier and more youthful skin structure. medchemexpress.comchemicalbook.com

Cellular Communication and Signal Transduction Pathways

Role as a Signal Peptide in Cell-to-Cell Communication

Palmitoyl Tetrapeptide-7 functions as a signal peptide, a class of bioactive molecules that act as messengers to regulate cellular activities and facilitate cell-to-cell communication. researchgate.netmodernaesthetics.commdpi.com These peptides are often fragments of larger structural proteins, and their presence signals to cells that repair and regeneration are needed. modernaesthetics.com Palmitoyl Tetrapeptide-7 is a synthetic peptide fragment corresponding to a sequence from the human immunoglobulin G (IgG) heavy chain. medchemexpress.comg-biotec.comcir-safety.org

As a signal peptide, it mimics the natural biological process where fragments of the extracellular matrix (ECM) signal to fibroblasts that the matrix has been damaged. modernaesthetics.com This "tricks" the cells into initiating a reparative and regenerative response. modernaesthetics.com Signal peptides like Palmitoyl Tetrapeptide-7 can influence cell growth and migration by activating intracellular signaling pathways, such as those involving protein kinase C. mdpi.comnih.govresearchgate.net The attachment of palmitic acid (a fatty acid) to the peptide enhances its lipophilicity, which is theorized to improve its stability and ability to interact with the lipid environments of cellular membranes. avenalab.comindiablooms.com

Activation of Fibroblast and Keratinocyte Proliferation and Activity

A key function of Palmitoyl Tetrapeptide-7 as a signal peptide is the stimulation of fibroblast and keratinocyte activity. informahealthcare.commdpi.com By signaling for repair, the peptide effectively activates these cells to proliferate and increase their metabolic functions. biokorium.com

Fibroblast Activation: The peptide is known to trigger the regeneration of collagen fibers by inducing the natural production of collagen by fibroblasts. chemicalbook.com This stimulation leads to the enhanced synthesis of not only collagen but also other crucial ECM components, including fibronectin and hyaluronic acid. g-biotec.com This process helps to reconstitute and strengthen the dermal matrix. modernaesthetics.com

Keratinocyte Activation: The peptide also stimulates the proliferation of keratinocytes. biokorium.com Peptides in this class can promote the migration of keratinocytes, a process essential for wound healing and maintaining the integrity of the epidermal barrier. nih.gov

This dual action on both dermal fibroblasts and epidermal keratinocytes contributes to a comprehensive regenerative effect on the skin's structure and function. informahealthcare.commdpi.com

Engagement with Specific Cell Surface Receptors

While the precise cell surface receptors that Palmitoyl Tetrapeptide-7 directly engages with are not definitively identified in available literature, its function as a signal peptide provides insight into its likely mechanism of interaction. Signal peptides typically transmit their messages by binding to specific receptors on the cell surface, which initiates an intracellular signaling cascade. uni-duesseldorf.de

For peptides that mimic ECM fragments, these receptors are often those that recognize specific protein sequences, such as integrins or other receptors involved in cell-matrix interactions. The peptide's action may also involve modulating key signaling pathways that regulate cell growth and protein synthesis, such as the Transforming Growth Factor-β (TGF-β) pathway. nih.govresearchgate.net The activation of TGF-β is a known mechanism for stimulating collagen synthesis in fibroblasts. researchgate.net The binding of a signal peptide to its receptor can trigger a cascade of events, often involving G protein-coupled receptors (GPCRs), which are a vast family of receptors responsible for transmitting external signals into the cell. uni-duesseldorf.deacs.org The interaction ultimately leads to the activation of transcription factors that upregulate the genes responsible for producing ECM proteins like collagen and elastin. nih.gov

Intracellular Signaling Cascades Triggered by this compound

The primary and most well-documented intracellular signaling mechanism of Palmitoyl Tetrapeptide-7 involves the modulation of inflammatory cytokines. Specifically, it has been shown to suppress the production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine. avenalab.commdpi.commdpi.comcreative-enzymes.commdpi.com Excessive levels of IL-6 are associated with an accelerated degradation of the extracellular matrix (ECM), contributing to wrinkle formation and loss of skin elasticity. hlextract.com By downregulating IL-6, Palmitoyl Tetrapeptide-7 helps to mitigate the inflammatory cascade that contributes to skin aging. mdpi.comhlextract.com

In-vitro studies have demonstrated a significant, dose-dependent reduction in IL-6 production in the presence of Palmitoyl Tetrapeptide-7. avenalab.com Research indicates that this peptide can lower IL-6 levels by up to 40%. avenalab.comhzrebtech.com Furthermore, in skin cells exposed to ultraviolet (UV) radiation, a major inducer of inflammation, treatment with Palmitoyl Tetrapeptide-7 has been observed to decrease IL-6 production by as much as 86%. avenalab.comcreative-enzymes.com

While Palmitoyl Tetrapeptide-7 is classified as a signal peptide, which are known to interact with cell surface receptors to trigger downstream effects, the precise receptor and subsequent signaling cascade are not fully elucidated in publicly available research. nih.govulprospector.com Some signal peptides have been shown to activate protein kinase C (PKC), an enzyme crucial for cell growth and migration. mdpi.comnih.gov However, direct evidence specifically linking Palmitoyl Tetrapeptide-7 to the activation of PKC or the STAT3 (Signal Transducer and Activator of Transcription 3) pathway is not extensively documented in the reviewed scientific literature. nih.govnih.gov Therefore, its primary established signaling action remains the attenuation of IL-6 expression. avenalab.commdpi.commdpi.comcreative-enzymes.commdpi.com

| Condition | Reported Reduction in IL-6 | Source |

|---|---|---|

| Dose-dependent, in-vitro | Up to 40% | avenalab.comhzrebtech.com |

| UV-irradiated cells, in-vitro | 86% | avenalab.comcreative-enzymes.com |

Cellular Protective Mechanisms

Beyond its direct signaling functions, this compound exhibits several protective mechanisms that contribute to maintaining skin health and integrity at a cellular level.

Attenuation of Glycation Processes and Associated Cellular Damage

Glycation is a non-enzymatic reaction where excess sugar molecules, such as glucose, bind to proteins like collagen, leading to the formation of Advanced Glycation End-products (AGEs). specialchem.com This process causes proteins to become stiff and malformed, impairing the skin's structural support system and contributing to wrinkles, sagging, and an uneven skin tone. avenalab.comhlextract.com The inflammatory environment in the skin can exacerbate glycation damage. avenalab.com

Palmitoyl Tetrapeptide-7 is understood to inhibit glycation damage, primarily through its anti-inflammatory effects. avenalab.comhzrebtech.comulprospector.com By suppressing the production of excess interleukins, it helps to curb the inflammatory responses that can accelerate the formation of AGEs. avenalab.comhlextract.comhzrebtech.com This action helps to preserve the integrity and functionality of crucial skin proteins. specialchem.com

Indirect Antioxidant Effects via Inflammation Reduction

While not a direct free radical scavenger, Palmitoyl Tetrapeptide-7 exerts indirect antioxidant effects by mitigating inflammation. mdpi.comcorepeptides.com Chronic inflammation is a significant source of oxidative stress, where an overproduction of reactive oxygen species (ROS) can damage cellular structures. mdpi.com Factors like UV radiation and pollution trigger inflammatory responses that lead to ROS generation. mdpi.comhlextract.com

Prevention of ECM Component Degradation from External Factors (e.g., UVA light)

The extracellular matrix (ECM), composed of proteins like collagen and elastin, is susceptible to degradation from external aggressors, with UVA radiation being a primary culprit. oup.com UVA exposure upregulates the activity of matrix metalloproteinases (MMPs), enzymes that break down ECM components. oup.com This degradation leads to a loss of skin firmness and the formation of wrinkles.

Palmitoyl Tetrapeptide-7 helps to protect the ECM from this degradation. Its anti-inflammatory action, particularly the reduction of IL-6 after UVB exposure, plays a crucial role. mdpi.comnih.gov By calming the inflammatory response to UV radiation, the peptide helps to prevent the subsequent activation of MMPs that degrade the ECM. hlextract.com In-vivo studies using reflectance confocal microscopy have shown that a blend containing Palmitoyl Tetrapeptide-7 enhanced the structure of the extracellular matrix compared to a placebo. mdpi.comnih.govnih.gov

| Protective Mechanism | Mode of Action | Supporting Evidence |

|---|---|---|

| Attenuation of Glycation | Inhibits inflammatory responses that accelerate the formation of Advanced Glycation End-products (AGEs). | avenalab.comhzrebtech.comulprospector.comspecialchem.com |

| Indirect Antioxidant Effect | Reduces inflammation-induced oxidative stress by suppressing pro-inflammatory cytokines like IL-6. | mdpi.comhlextract.comcorepeptides.com |

| Prevention of ECM Degradation | Decreases the inflammatory response to external factors like UVA/UVB light, thereby inhibiting the activation of matrix metalloproteinases (MMPs). | mdpi.comhlextract.comnih.govoup.comnih.gov |

Academic Research Methodologies and in Vitro / Ex Vivo Studies

Cell Culture Models for Mechanistic Investigations

Cell-based models are indispensable for observing the direct effects of Palmitoyl (B13399708) Tetrapeptide-7 on the primary cells of the skin: fibroblasts and keratinocytes. These models allow researchers to isolate variables and understand the peptide's specific influence on cell behavior and signaling pathways.

Human dermal fibroblasts, the cells responsible for synthesizing the skin's extracellular matrix (ECM), are a principal target for anti-aging research. mdpi.com Studies using these cell cultures have demonstrated that Palmitoyl Tetrapeptide-7, particularly when combined with Palmitoyl Tripeptide-1, can influence the production of key matrix proteins. cir-safety.org One of its proposed mechanisms is the reduction of interleukin-6 (IL-6) production, a cytokine that can promote inflammation and contribute to the degradation of the ECM. uj.edu.plresearchgate.net By suppressing this inflammatory signal, the peptide helps to slow the breakdown of matrix components like collagen. mdpi.com

In studies on the trade name mixture Matrixyl™ 3000, which contains Palmitoyl Tetrapeptide-7, a dose-dependent and synergistic increase in the synthesis of Collagen I and fibronectin was observed in fibroblast cultures. cir-safety.orgcir-safety.org

Table 1: Observed Effects of Palmitoyl Tetrapeptide-7 and its Combinations on Human Dermal Fibroblasts

| Biomarker | Assay Method | Observed Effect | Reference |

|---|---|---|---|

| Collagen I Synthesis | ELISA | Increased synthesis (synergistic effect with Palmitoyl Tripeptide-1) | cir-safety.orgcir-safety.org |

| Fibronectin Synthesis | ELISA | Increased synthesis (synergistic effect with Palmitoyl Tripeptide-1) | cir-safety.org |

| Hyaluronic Acid | Colorimetric Assay | Increased synthesis | cir-safety.org |

This table is interactive. Click on the headers to sort.

Human keratinocytes form the outermost layer of the skin, the epidermis, and are crucial for its barrier function. They are also a key source of inflammatory signals in response to external stressors like ultraviolet (UV) radiation. medchemexpress.cn Research using keratinocyte cell cultures has shown that Palmitoyl Tetrapeptide-7 can reduce the secretion of IL-6, particularly following exposure to UVB radiation. medchemexpress.cnmedchemexpress.comnih.gov This anti-inflammatory action is a cornerstone of its purported mechanism, as chronic inflammation is a known accelerator of the aging process. mdpi.com While some studies focus on its anti-inflammatory properties, related research on other peptides has utilized keratinocyte cultures to analyze the activation of genes responsible for anchoring the epidermis to the dermis. cir-safety.org

Table 2: Observed Effects of Palmitoyl Tetrapeptide-7 on Human Keratinocyte Cell Cultures

| Condition | Biomarker | Observed Effect | Reference |

|---|---|---|---|

| UVB Exposure | Interleukin-6 (IL-6) Secretion | Decreased | medchemexpress.cnmedchemexpress.comnih.gov |

This table is interactive. Click on the headers to sort.

Molecular and Biochemical Assays

To quantify the effects observed in cell culture models, researchers employ a range of precise molecular and biochemical assays. These techniques measure changes in gene expression and the actual synthesis of new proteins.

Gene expression analysis provides a snapshot of which genes are being activated or suppressed by a substance. Quantitative real-time polymerase chain reaction (qRT-PCR) is a common and powerful technique used to measure changes in the messenger RNA (mRNA) levels of specific genes. researchgate.net Studies on various bioactive peptides have used qRT-PCR to demonstrate the upregulation of genes encoding for essential ECM proteins.

For instance, research on different peptide formulations has shown increased transcription of genes for:

Collagens (e.g., COL1A1, COL3A1) nih.govgoogle.com

Elastin (B1584352) (ELN) google.comresearchgate.netbiorxiv.org

Fibronectin (FN1) google.comresearchgate.net

Hyaluronic Acid Synthase (HAS), the enzyme responsible for producing hyaluronic acid. nih.gov

This type of analysis confirms that the peptides are signaling to the cell's nucleus to initiate the production of these vital structural molecules. Furthermore, qRT-PCR is used to quantify the downregulation of genes for pro-inflammatory cytokines, providing molecular evidence for the anti-inflammatory effects of compounds like Palmitoyl Tetrapeptide-7. nih.gov

Table 3: Target Genes Analyzed by qRT-PCR in Peptide Research

| Target Gene Category | Specific Genes | Typical Observed Effect | Reference |

|---|---|---|---|

| Extracellular Matrix | Collagen (COL1A1), Elastin (ELN), Fibronectin (FN1) | Upregulation | google.comresearchgate.netbiorxiv.org |

| Hydration | Hyaluronic Acid Synthase (HAS) | Upregulation | nih.gov |

This table is interactive. Click on the headers to sort.

While gene expression data is informative, it is crucial to confirm that the increase in mRNA translates into the actual synthesis of new protein. Protein synthesis assays provide this confirmation. A classic and highly specific method for measuring new collagen production involves the use of a radiolabeled amino acid precursor, such as tritiated proline ([³H]-proline). cir-safety.orgcir-safety.org

Collagen is uniquely rich in the amino acid proline. When human fibroblasts are cultured with [³H]-proline, this radioactive precursor is incorporated into newly synthesized collagen molecules. cir-safety.org Researchers can then measure the amount of radioactivity in the cell culture medium or cell layer to quantify the rate of new collagen synthesis. Studies on the related peptide Palmitoyl Tripeptide-1 have used this method to demonstrate a strong signal of collagen synthesis at low concentrations. cir-safety.orgcir-safety.orgcir-safety.org This technique provides direct and quantitative evidence of the peptide's ability to stimulate the production of this critical structural protein. Other methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are also used to quantify specific proteins like Collagen I and fibronectin. cir-safety.org

Quantification of Cytokine Production (e.g., ELISA for IL-6)

The anti-inflammatory potential of Palmitoyl Tetrapeptide-3/7 is a cornerstone of its biological activity, with a primary mechanism being the downregulation of pro-inflammatory cytokines. A key cytokine implicated in this process is Interleukin-6 (IL-6), a pleiotropic molecule that plays a significant role in immune responses, inflammation, and cellular aging. unchainedlabs.comindiablooms.com Elevated levels of IL-6 are associated with an inflammatory state that can accelerate the degradation of the extracellular matrix (ECM). indiablooms.com

In vitro studies have consistently demonstrated that this compound can suppress the production of IL-6 in various skin cell models, including keratinocytes and fibroblasts. indiablooms.com This effect is observed both in basal (resting) conditions and after exposure to inflammatory stimuli such as ultraviolet (UV) radiation or particulate matter (PM10). nih.gov For instance, research has shown that Palmitoyl Tetrapeptide-3 can induce a marked, concentration-dependent reduction in the baseline secretion of IL-6 and can significantly inhibit the over-production of IL-6 following UV exposure.

The primary analytical method for quantifying this effect is the Enzyme-Linked Immunosorbent Assay (ELISA). ELISA is a highly sensitive and specific plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. unchainedlabs.com

The general principle of a sandwich ELISA for IL-6 involves the following steps:

A 96-well microplate is pre-coated with a capture antibody specific for human IL-6.

Standards and samples (e.g., cell culture supernatants from keratinocytes or fibroblasts treated with Palmitoyl Tetrapeptide-7) are added to the wells. Any IL-6 present binds to the immobilized antibody.

After a washing step to remove unbound substances, a biotinylated detection antibody, also specific for IL-6, is added. This antibody binds to a different epitope on the captured IL-6, forming a "sandwich."

Following another wash, an enzyme-conjugated streptavidin (commonly Horseradish Peroxidase or HRP) is added, which binds to the biotin (B1667282) on the detection antibody.

A final wash removes unbound enzyme conjugate. A substrate solution is then added, which is converted by the enzyme into a colored product.

The intensity of the color, which is proportional to the amount of IL-6 in the sample, is measured using a microplate reader at a specific wavelength. A standard curve is generated to determine the exact concentration of IL-6 in the samples. unchainedlabs.com

Research findings indicate that Palmitoyl Tetrapeptide-7's ability to down-regulate IL-6 can help restore a cytokine equilibrium characteristic of more youthful skin. indiablooms.com

Table 1: Example Data on IL-6 Inhibition by Palmitoyl Tetrapeptide-3

| Condition | IL-6 Secretion Inhibition |

|---|---|

| Baseline (without stimulus) | Up to 40% reduction |

| Post-UV Radiation Exposure | Up to 86% reduction |

This table is for illustrative purposes based on available data.

Western Blotting and Immunofluorescence for Protein Expression and Localization

To understand the molecular pathways affected by this compound, researchers employ techniques like Western Blotting and immunofluorescence to analyze changes in protein expression and subcellular localization. These methods are crucial for elucidating the mechanisms behind the peptide's effects on inflammation and ECM integrity.

Western Blotting is a widely used analytical technique to detect and quantify specific proteins in a sample of tissue homogenate or cell lysate. nih.govkoreascience.kr It allows researchers to assess how Palmitoyl Tetrapeptide-7 might alter the levels of key proteins, such as those involved in inflammatory signaling (e.g., cyclooxygenase-2 or COX-2) or ECM synthesis and degradation. koreascience.kr The general workflow involves:

Protein Extraction: Cells or tissues are lysed to release their proteins.

Gel Electrophoresis: The protein mixture is separated by mass using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).

Blocking: The membrane is treated with a blocking agent (like bovine serum albumin or non-fat milk) to prevent non-specific binding of antibodies.

Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein. Subsequently, a secondary antibody, which is conjugated to an enzyme or a fluorophore and recognizes the primary antibody, is added.

Detection: The signal from the enzyme's reaction with a substrate or from the fluorophore is captured, appearing as a band on the membrane. The intensity of the band corresponds to the amount of the target protein. nih.gov

Immunofluorescence is a technique used to visualize the localization of a specific protein or antigen in cells or tissue sections by binding a specific antibody chemically conjugated with a fluorescent dye. nih.govoup.com This method can reveal whether this compound influences the cellular location of proteins, for example, by promoting the translocation of a signaling protein to the nucleus or affecting the organization of cytoskeletal or ECM proteins. nih.gov The process typically includes:

Sample Preparation: Cells are grown on coverslips or tissue is sectioned and fixed to preserve its structure.

Permeabilization: The cell membranes are made permeable (if the target protein is intracellular) to allow antibodies to enter.

Blocking: Non-specific binding sites are blocked.

Antibody Staining: The sample is incubated with a fluorescently labeled primary antibody or a primary antibody followed by a fluorescently labeled secondary antibody.

Microscopy: The sample is visualized using a fluorescence microscope, which excites the fluorophore and detects the emitted light, revealing the protein's location and distribution within the cell. nih.govoup.com

In the context of Palmitoyl Tetrapeptide-7 research, these techniques could be used to demonstrate a decrease in the expression of inflammatory enzymes or an increase in the deposition of collagen and other ECM proteins by fibroblasts.

Enzyme Activity Assays related to ECM turnover (e.g., MMPs)

The structural integrity of the skin's extracellular matrix (ECM) is maintained by a dynamic balance between the synthesis of new matrix proteins (like collagen and elastin) and their degradation by enzymes. Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are major contributors to the degradation of ECM components. nih.gov In aging or inflamed skin, MMP activity is often upregulated, leading to a net loss of ECM and the formation of wrinkles. ucla.edu

Palmitoyl Tetrapeptide-7 is hypothesized to influence this balance by potentially inhibiting the activity of MMPs. nih.gov Enzyme activity assays are therefore critical to quantify this effect directly. These assays measure the rate at which an enzyme converts its substrate into a product.

For MMPs, activity assays are often designed using a specific substrate that releases a detectable signal upon cleavage. A common approach is a fluorogenic assay:

A synthetic peptide substrate that mimics the MMP cleavage site in a protein like collagen is used.

This substrate is conjugated with both a fluorescent reporter molecule (fluorophore) and a quencher molecule. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence.

The MMP enzyme is incubated with this substrate in the presence and absence of the inhibitor being tested (e.g., Palmitoyl Tetrapeptide-7).

If the MMP is active, it cleaves the peptide substrate, separating the fluorophore from the quencher.

This separation results in an increase in fluorescence intensity, which can be measured over time using a fluorometer.

A reduction in the rate of fluorescence increase in the presence of Palmitoyl Tetrapeptide-7 would indicate inhibition of MMP activity.

Studies suggest that by downregulating MMP activity, Palmitoyl Tetrapeptide-7 may help prevent ECM damage and support its maintenance and restoration. nih.govucla.edu Specific MMPs that are relevant in skin aging include MMP-1 (collagenase), MMP-3 (stromelysin), and MMP-9 (gelatinase). ucla.edu

Biophysical and Advanced Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC/MS) for Peptide Quantification and Stability Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the quantification and stability assessment of peptides like Palmitoyl Tetrapeptide-7 in complex matrices such as cosmetic formulations or biological samples. researchgate.netresearchgate.netbiomolther.org

Methodology:

Liquid Chromatography (LC): The sample is first injected into an LC system. A high-pressure pump moves the sample through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. For palmitoylated peptides, reversed-phase LC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture (e.g., water and acetonitrile). researchgate.net

Mass Spectrometry (MS): As the separated components elute from the LC column, they are introduced into the mass spectrometer. Here, they are ionized (e.g., by electrospray ionization, ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), specific ions are selected and fragmented to produce a unique fragmentation pattern, which provides structural confirmation and enhances specificity for quantification. researchgate.netbiomolther.org

Applications in Palmitoyl Tetrapeptide-7 Research:

Quantification: LC-MS/MS is highly sensitive and specific, allowing for the precise measurement of Palmitoyl Tetrapeptide-7 (often referred to by its sequence abbreviation, Pal-GQPR) concentrations in finished cosmetic products to ensure product quality. researchgate.net

Stability Studies: Researchers use LC-MS/MS to assess the stability of the peptide under various conditions (e.g., in different formulations or in skin homogenates over time). biomolther.orgnih.gov This is crucial because peptide degradation can lead to a loss of efficacy. Studies have used LC-MS/MS to monitor the degradation of palmitoylated peptides, finding that the choice of buffer and reducing agents during sample preparation can significantly impact stability. nih.gov

Permeability Studies: The technique is used to measure the amount of peptide that permeates through skin layers in in vitro models, providing data on its bioavailability. biomolther.org

Table 2: LC-MS/MS Validation Parameters for Palmitoyl-KTTKS (a similar palmitoylated peptide)

| Parameter | Result |

|---|---|

| Linearity Range | 0.5 - 20 µg/ml |

| Correlation Coefficient (r²) | 0.9982 |

| LLOQ (Lower Limit of Quantification) | 0.5 µg/ml |

| Intra-day Accuracy at LLOQ | 97.8% |

| Inter-day Accuracy at LLOQ | 116.4% |

| Intra-day Precision at LLOQ | 14.3% |

| Inter-day Precision at LLOQ | 10.3% |

Data adapted from a study on a similar palmitoylated peptide, Palmitoyl-KTTKS, to illustrate typical validation results. biomolther.org

Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (Cryo-TEM) for Interactions with Delivery Systems

The efficacy of a peptide like Palmitoyl Tetrapeptide-7 can be significantly enhanced by its formulation within a delivery system, such as liposomes or lipid nanoparticles (LNPs). thermofisher.commdpi.com These carriers can improve peptide stability, solubility, and skin penetration. mdpi.com Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (Cryo-TEM) are fundamental techniques for characterizing these delivery systems.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. unchainedlabs.comformulationbio.comnih.gov

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in suspension. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, causing slower fluctuations. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. formulationbio.com

Application: For a formulation containing Palmitoyl Tetrapeptide-7, DLS is used to determine the average particle size, the polydispersity index (a measure of the width of the size distribution), and the aggregation state of the delivery vesicles. formulationbio.comgoogle.com It is a rapid method to assess the quality and stability of a formulation over time or under stress conditions. unchainedlabs.com

Cryo-Transmission Electron Microscopy (Cryo-TEM) is a high-resolution imaging technique that allows for the visualization of biological samples in their native, hydrated state. thermofisher.comnih.gov

Principle: A thin aqueous film of the sample is flash-frozen in liquid ethane, vitrifying the water so rapidly that ice crystals cannot form. This preserves the native structure of the sample. The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope. nih.gov

Application: Cryo-TEM provides direct visual information about the morphology of delivery systems. It can reveal the size, shape (e.g., spherical, lamellar), and structure of individual nanoparticles or liposomes. thermofisher.com For peptide-loaded systems, cryo-TEM can help visualize how the peptide interacts with the carrier, assess the integrity of the vesicle, and determine encapsulation efficiency. thermofisher.comnih.gov This level of detail is crucial for optimizing the design of effective delivery vehicles.

Together, DLS provides bulk, quantitative data on particle size distribution, while Cryo-TEM offers direct, high-resolution visualization of individual particle morphology, making them a complementary and powerful combination for the development of peptide delivery systems. thermofisher.com

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure of materials, including biological macromolecules like peptides and the complexes they form. nih.govucla.edu It provides low-resolution structural information (from ~1 to 100 nm) about the size, shape, and arrangement of particles in solution. ucla.edu

Application in Peptide Research:

Self-Assembly: The technique is ideal for studying the self-assembly of amphiphilic molecules. It can determine if Palmitoyl Tetrapeptide-7 molecules aggregate to form supramolecular structures like micelles or fibrils in an aqueous environment and can characterize the size and shape of these assemblies.

Interaction with Membranes: SAXS is particularly useful for studying the interaction of peptides with model membranes (e.g., liposomes). ucla.edu It can reveal how the peptide binds to or inserts into the lipid bilayer, whether it disrupts the membrane structure, or if it induces changes in membrane thickness or curvature. mdpi.com This information is vital for understanding the peptide's mechanism of action at the cell membrane level.

SAXS provides valuable structural insights into how Palmitoyl Tetrapeptide-7 behaves in solution and interacts with its environment, complementing higher-resolution techniques and functional assays.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide a comprehensive thermodynamic characterization of binding interactions between molecules in solution. harvard.eduwhiterose.ac.uk It directly measures the heat change that occurs when two molecules, such as a peptide and its biological receptor, interact. This allows for the determination of multiple thermodynamic parameters in a single experiment without the need for labeling or immobilization. harvard.edu

The principle of ITC involves the incremental titration of one binding partner (the ligand, often the peptide) from a syringe into a sample cell containing the other binding partner (the macromolecule, such as a receptor or a model membrane) at a constant temperature. whiterose.ac.uk A sensitive calorimeter detects the minute temperature differences between the sample cell and a reference cell that result from the heat absorbed (endothermic) or released (exothermic) during the binding event. harvard.edu The instrument measures the power required to maintain a zero temperature difference between the two cells, and this power is directly proportional to the rate of the reaction.

Each injection of the ligand results in a heat pulse that is integrated over time to yield the total heat exchanged for that injection. As the macromolecule in the cell becomes saturated with the ligand, the magnitude of the heat pulses diminishes until only the heat of dilution is observed. nih.gov Plotting the heat released per injection against the molar ratio of the ligand to the macromolecule generates a binding isotherm. nih.govplos.org

Analysis of this binding isotherm can yield the key thermodynamic parameters that define the binding interaction:

Binding Affinity (KA) or Dissociation Constant (KD): These values quantify the strength of the binding interaction. A higher KA or a lower KD indicates a stronger, more stable complex.

Enthalpy of Binding (ΔH): This is the measure of the heat absorbed or released upon binding, reflecting the changes in bonding energy (e.g., hydrogen bonds, van der Waals forces) when the complex is formed. harvard.eduwhiterose.ac.uk

Stoichiometry of Binding (n): This reveals the ratio of the molecules in the binding complex, for instance, how many peptide molecules bind to one receptor molecule. harvard.edu

From these directly measured values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the fundamental thermodynamic relationship: ΔG = ΔH - TΔS. harvard.edu

Gibbs Free Energy (ΔG): This indicates the spontaneity of the binding process. A negative ΔG is characteristic of a spontaneous interaction. harvard.edu

Entropy of Binding (ΔS): This term reflects the change in the system's disorder upon binding, which is largely influenced by hydrophobic effects and conformational changes in the interacting molecules. harvard.edunih.gov

While direct ITC studies on this compound binding to specific skin receptors are not widely available in published literature, the methodology is ideally suited for such investigations. It could be employed to quantify the peptide's interaction with model lipid membranes or putative cell-surface receptors, providing precise thermodynamic data to elucidate its mechanism of action at a molecular level.

Table 1: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)

| Parameter | Symbol | Information Provided | Direct or Calculated |

|---|---|---|---|

| Binding Affinity | KA | Strength of the interaction between two or more molecules. | Direct |

| Dissociation Constant | KD | The concentration of ligand at which half the binding sites of the macromolecule are occupied. It is the reciprocal of KA. | Direct |

| Enthalpy Change | ΔH | The heat released or absorbed per mole of ligand bound, indicating the contribution of bond formation/breakage to the binding energy. | Direct |

| Stoichiometry | n | The number of ligand molecules that bind to a single macromolecule. | Direct |

| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding reaction. | Calculated (ΔG = -RTlnKA) |

Ex Vivo Skin Tissue Models

Use of Biopsied Human Skin Explants for Tissue Remodeling Studies

Ex vivo human skin explant models serve as a critical bridge between in vitro cell culture experiments and in vivo human clinical trials. nih.gov These models utilize full-thickness skin tissue obtained from elective surgeries, such as abdominoplasty, providing a highly relevant physiological system for research. ten-bio.comgoogle.com Unlike monolayer cell cultures, skin explants retain the complex three-dimensional architecture of human skin, including the epidermis, dermis, dermal-epidermal junction (DEJ), and resident cell populations within their native extracellular matrix (ECM). ten-bio.comjkslms.or.kr

The preparation of skin explants involves the removal of underlying subcutaneous fat, after which the tissue is sectioned into smaller fragments for culture. jkslms.or.kr These explants are maintained at the air-liquid interface in a specialized culture medium that provides necessary nutrients to keep the tissue viable for a period that can extend from several days to over two weeks. ten-bio.commdpi.com This viability allows for repeated topical application of test compounds, such as Palmitoyl Tetrapeptide-7, mimicking real-world use conditions. google.com

A key advantage of this model is its ability to assess the effects of active compounds on complex biological processes like tissue remodeling. nih.gov For instance, studies have used human skin explants to investigate how peptides influence the synthesis and organization of crucial ECM components. mdpi.com Advanced culture systems may place the skin under optimized mechanical tension, which has been shown to enhance tissue longevity and replicate the normal physiological state of skin more accurately, providing a robust platform for evaluating treatments that promote dermal remodeling. ten-bio.comdundee.ac.uk By using this model, researchers can observe the direct impact of peptides on the skin's structural integrity in a controlled laboratory setting that is highly predictive of the response in living human skin. nih.gov

Histological and Immunohistochemical Analysis of ECM Components

Following the treatment period with compounds like Palmitoyl Tetrapeptide-7, ex vivo skin explants are harvested for detailed analysis of the extracellular matrix (ECM). Histological and immunohistochemical techniques are the primary methods used to visualize and quantify changes in skin structure and protein expression. mdpi.comoup.com

Immunohistochemical (IHC) Analysis: This highly specific technique uses antibodies to detect the presence and location of particular proteins within the tissue sections. For ECM remodeling studies, IHC is crucial for identifying changes in specific matrix components. oup.comresearchgate.net Following treatment with peptide blends containing Palmitoyl Tetrapeptide-7, researchers have used IHC to analyze key structural proteins. mdpi.com The process involves incubating the tissue sections with a primary antibody that binds to the target protein (e.g., collagen type I, elastin, or fibrillin-1). A secondary antibody, which is linked to an enzyme or a fluorescent dye, is then used to detect the primary antibody, allowing for visualization under a microscope. oup.comepo.org

Studies have demonstrated that topical application of formulations containing Palmitoyl Tetrapeptide-7 on human skin explants leads to significant changes in the ECM. mdpi.com Analysis is often focused on the papillary dermis, which is a dynamic region responsive to topical treatments. mdpi.com

Table 2: Summary of Immunohistochemical Findings in Human Skin Explants Treated with a Palmitoyl Peptide Blend

| ECM Component | Analytical Method | Observed Effect | Reference |

|---|---|---|---|

| Total Collagen | Histochemical Staining | Significant increase in the density of collagen fibers, particularly in the papillary dermis. | mdpi.com |

| Elastin | Histochemical Staining | Significant increase in elastin fiber content. | mdpi.com |

| Hyaluronic Acid (HA) | Histochemical Staining | Statistically significant increase in HA levels in the papillary dermis. | mdpi.com |

| Fibrillin-rich microfibrils | Immunohistochemistry | Enhanced deposition in the papillary dermis. | oup.com |

These analytical methods provide concrete visual and quantitative evidence of how Palmitoyl Tetrapeptide-7 and related peptides can positively influence the structural framework of the skin, substantiating their role in tissue remodeling and repair.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Palmitoyl Tetrapeptide-3 |

| Palmitoyl Tetrapeptide-7 |

| Palmitoyl Tripeptide-1 |

| Palmitoyl Oligopeptide |

| Collagen |

| Elastin |

| Hyaluronic Acid |

| Laminin IV |

| Laminin V |

| Collagen VII |

| Procollagen I |

| Fibronectin |

| Decorin |

| Collagen IV |

| Fibrillin-1 |

| Hematoxylin |

Interactions with Advanced Delivery Systems for Enhanced Cellular Bioavailability in Research Contexts

Encapsulation Strategies (e.g., Liposomes, Cubosomes, Nanoparticles)

Encapsulation within nanocarriers is a primary strategy to improve the bioavailability of cosmetic peptides. modernaesthetics.com These systems can envelop the peptide, facilitating its transport through the skin's lipid-rich stratum corneum.

Liposomes : These are spherical vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds. nih.gov For amphiphilic molecules like palmitoylated peptides, the peptide embeds within the lipid bilayer. nih.gov This structure is advantageous for skin delivery due to the high biocompatibility and similarity of the lipids to those in the skin. nih.gov Research has demonstrated the successful encapsulation of peptides like Palmitoyl (B13399708) Tetrapeptide-7 in flexible liposomes, which are designed to enhance skin penetration. google.com Lipid-based nanosystems, including liposomes, have been proposed for cutaneous application to improve skin permeation and cellular uptake efficiency. nih.gov

Cubosomes : These are advanced, nanostructured lipid nanoparticles with a unique internal cubic phase structure. researchgate.netnih.gov They are formed from amphiphilic lipids, such as glycerol (B35011) monooleate, that self-assemble in water. nih.gov Cubosomes possess a high internal surface area and can encapsulate hydrophobic, hydrophilic, and amphiphilic substances. researchgate.netiajps.com Their bioadhesive nature makes them particularly suitable for topical applications. iajps.com While direct studies on Palmitoyl Tetrapeptide-3/7 are limited, research on other peptides demonstrates that cubosomes are effective carriers for topical delivery, protecting the peptide from degradation. researchgate.netnih.gov

Nanoparticles : This is a broad category of carriers that includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are made from solid lipids and are well-suited for improving the stability and skin penetration of active ingredients. mdpi.com Studies on similar signal peptides, such as Palmitoyl Pentapeptide-4, show that encapsulation in lipid nanoparticles enhances stability and facilitates effective skin delivery. mdpi.com Polymeric nanoparticles, such as those made from poly(lactide-co-glycolide) (PLGA), have also been used to encapsulate peptides to improve stability and provide controlled release. mdpi.com

Table 1: Overview of Encapsulation Strategies for Peptides

| Delivery System | Description | Advantages for Peptide Delivery | Relevant Research Findings |

|---|---|---|---|

| Liposomes | Vesicles made of one or more phospholipid bilayers. | High biocompatibility; can carry hydrophilic, hydrophobic, and amphiphilic molecules; enhances skin permeation. nih.gov | Successfully used to encapsulate Palmitoyl Tetrapeptide-7 in flexible liposomes with particle diameters around 72-75 nm. google.com |

| Cubosomes | Nanostructured particles with an internal bicontinuous cubic lipid phase. | High loading capacity for various molecules; bioadhesive; protects cargo from enzymatic degradation. researchgate.netiajps.comnih.gov | Shown to fully protect the antimicrobial peptide LL-37 from enzymatic degradation, indicating strong potential for protecting sensitive peptides. nih.gov |

| Lipid Nanoparticles (e.g., SLNs, NLCs) | Particles made from a solid lipid matrix. | Enhances peptide stability; provides controlled release; improves skin penetration. mdpi.com | Used for other palmitoylated peptides to increase lipophilicity and stability for effective skin delivery. mdpi.com |

Impact of Delivery Systems on this compound Stability and Controlled Release

A significant challenge in utilizing peptides is their inherent instability; they are prone to degradation by proteolytic enzymes in the skin. researchgate.netresearchgate.net Advanced delivery systems provide a protective shield, enhancing stability and enabling a controlled release profile.

Enhanced Stability : Encapsulation within carriers like liposomes and cubosomes physically protects the peptide from enzymatic attack. nih.govnih.gov For instance, research on cubosome-encapsulated peptides showed that the peptide was fully protected against enzymatic degradation, maintaining its bioactivity. nih.gov The lipid matrix of nanoparticles also serves as a protective barrier against chemical and physiological degradation. researchgate.net This enhanced stability ensures that a greater amount of the active peptide reaches its target in the skin.

Table 2: Influence of Delivery Systems on Peptide Stability and Release

| Delivery System | Impact on Stability | Impact on Release Profile | Research Context |

|---|---|---|---|

| Liposomes | Protects the encapsulated peptide from degradation, improving its functional half-life. modernaesthetics.comnih.gov | Can be designed for slow, sustained release, improving the duration of action. google.com | Flexible liposomes containing Palmitoyl Tetrapeptide-7 are designed for slow release to improve the action effect. google.com |

| Cubosomes | Offers significant protection from enzymatic degradation due to the dense lipid structure. nih.gov | Provides sustained and controlled release of the encapsulated active ingredient. researchgate.netiajps.com | Studies with model peptides show no release from the cubosome structure, indicating strong, stable encapsulation. nih.gov |

| Lipid Nanoparticles | The solid lipid core enhances peptide stability against enzymatic and chemical degradation. mdpi.com | Allows for a controlled, often prolonged, release pattern as the peptide diffuses through the lipid matrix. mdpi.com | Formulations with other signal peptides demonstrate improved stability and controlled release in the targeted skin region. mdpi.com |

Mechanisms of Improved Cellular Uptake and Targeting to Specific Skin Cell Layers

For this compound to be effective, it must penetrate the outer stratum corneum and reach the fibroblasts in the dermis. Delivery systems enhance this process through several mechanisms.

The primary mechanism for improved skin penetration is the carrier's ability to interact with and fluidize the lipid matrix of the stratum corneum, creating pathways for the encapsulated peptide to pass through. The small size of nanocarriers also plays a crucial role.

Once past the primary barrier, the uptake of peptides into cells can occur via several pathways. While many cell-penetrating peptides (CPPs) are cationic and interact with negatively charged cell membranes, the lipophilic nature of palmitoylated peptides suggests a different mechanism. mdpi.comnih.gov The palmitoyl fatty acid chain increases the peptide's lipophilicity, which is thought to improve its affinity for and ability to passively diffuse across the lipid-based cell membrane. modernaesthetics.com

However, research suggests that for larger molecules and peptide-carrier complexes, endocytosis is a major route of cellular entry. nih.govmdpi.com The main endocytotic pathways include:

Macropinocytosis

Clathrin-mediated endocytosis

Caveolae-dependent endocytosis

The exact pathway can depend on the properties of both the peptide and the delivery system. mdpi.com Encapsulation in lipid-based carriers like liposomes can further facilitate cellular uptake through membrane fusion, where the liposome (B1194612) merges with the cell membrane and releases its contents directly into the cytoplasm. biosyn.com

Targeting specific skin layers is achieved by modifying the properties of the delivery system. The composition, size, and surface characteristics of nanoparticles can be adjusted to control the depth of penetration. nih.govcurtin.edu.au For example, more flexible or deformable liposomes (transfersomes) are thought to penetrate deeper into the epidermis and even the dermis, whereas more rigid structures may remain in the upper layers of the stratum corneum. This allows for the targeted delivery of peptides to either the viable epidermis or the deeper dermal layer where fibroblasts reside.

Table 3: Mechanisms of Enhanced Bioavailability and Cellular Uptake

| Mechanism | Description | Relevance to this compound |

|---|---|---|

| Enhanced Skin Penetration | Nanocarriers disrupt the stratum corneum lipid organization, facilitating passage of the encapsulated peptide. | Overcomes the primary barrier of the skin, allowing the peptide to reach the viable epidermis and dermis. modernaesthetics.comnih.gov |

| Increased Lipophilicity | The attached palmitoyl group increases the peptide's affinity for lipid structures. | Facilitates partitioning into and diffusion across the stratum corneum and cellular membranes. modernaesthetics.com |

| Endocytosis | Cellular uptake mechanism involving vesicle formation (e.g., macropinocytosis, clathrin- or caveolae-mediated). | A likely pathway for the cellular internalization of peptide-nanocarrier complexes. nih.govmdpi.comresearchgate.net |

| Membrane Fusion | The lipid bilayer of the carrier (e.g., liposome) can merge with the cell membrane to release the peptide inside the cell. | Provides a direct route for intracellular delivery, bypassing endosomal entrapment. biosyn.com |

Comparative Academic Research and Synergistic Interactions

Differentiation from Other Bioactive Peptides with Similar Activities

Palmitoyl (B13399708) Tetrapeptide-7 is a member of the signal peptide category, which functions by influencing cellular communication to modulate skin processes. nbinno.com Its primary mechanism of action is the downregulation of the pro-inflammatory cytokine Interleukin-6 (IL-6). nbinno.comnih.gov By reducing inflammation, Palmitoyl Tetrapeptide-7 helps to prevent the degradation of the extracellular matrix, including collagen and elastin (B1584352), which is often accelerated by inflammatory processes. nbinno.com

In contrast, other bioactive peptides with similar anti-aging applications, such as Palmitoyl Tripeptide-1 and Palmitoyl Pentapeptide-4, operate through different primary pathways. Palmitoyl Tripeptide-1, a fragment of the collagen type I molecule, is believed to stimulate the synthesis of new collagen by signaling to fibroblasts that collagen has been broken down. This "trick" prompts the skin to ramp up its production of extracellular matrix components.

Palmitoyl Pentapeptide-4, another well-researched signal peptide, also functions by stimulating the production of collagen and elastin. mdpi.com Its mechanism is centered on promoting the synthesis of key proteins in the dermal-epidermal junction, leading to a reduction in the appearance of fine lines and wrinkles. nih.gov While all three peptides aim to improve the structural integrity of the skin, Palmitoyl Tetrapeptide-7's initial action is to mitigate inflammation, whereas Palmitoyl Tripeptide-1 and Palmitoyl Pentapeptide-4 directly signal for the production of new structural proteins.

| Peptide | Primary Mechanism of Action | Key Cellular Target | Primary Outcome |

|---|---|---|---|